N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine
Description
N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine is a complex organic compound that features both imidazole and quinoline moieties
Properties
IUPAC Name |
N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-2-15-19-9-11-20(15)10-8-18-14-6-5-13-12(4-3-7-17-13)16(14)21(22)23/h3-7,9,11,18H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYWYLPLOHCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCNC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine typically involves multi-step organic reactions. One common route starts with the preparation of 2-ethylimidazole, which is then reacted with an appropriate alkylating agent to introduce the ethyl group. The resulting intermediate is then coupled with 5-nitroquinoline-6-amine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole or quinoline rings.
Scientific Research Applications
N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity or cellular processes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with DNA or proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-ethylimidazole: A simpler analog used in various chemical reactions.
5-nitroquinoline: Shares the quinoline moiety and is used in similar applications.
N-(2-ethylimidazol-1-yl)ethylamine: Lacks the nitroquinoline component but has similar reactivity.
Uniqueness
N-[2-(2-ethylimidazol-1-yl)ethyl]-5-nitroquinolin-6-amine is unique due to the combination of imidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
